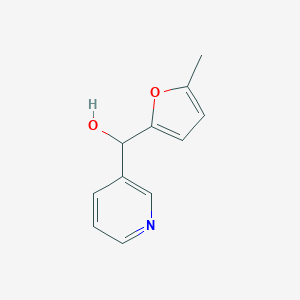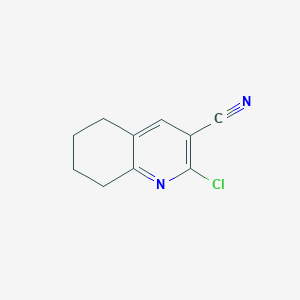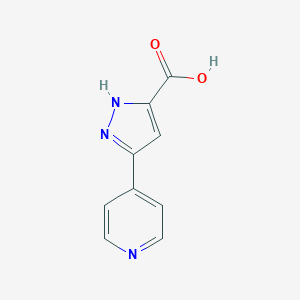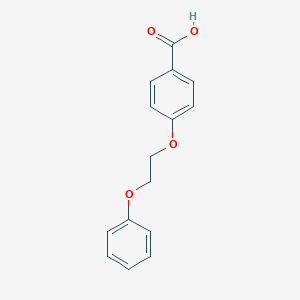![molecular formula C11H9NOS B185637 2-[(2-Thienylmethylene)amino]phenol CAS No. 1435-04-7](/img/structure/B185637.png)
2-[(2-Thienylmethylene)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Thienylmethylene)amino]phenol, commonly known as TMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TMAP is a heterocyclic compound that belongs to the class of Schiff bases, which are widely used in organic synthesis.
Wirkmechanismus
The mechanism of action of TMAP is not fully understood. However, it is believed that TMAP exerts its biological activity by interacting with specific target molecules in cells. TMAP has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membrane integrity. TMAP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
TMAP has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that TMAP can inhibit the growth of several bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. TMAP has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, TMAP has been shown to possess antioxidant activity, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
TMAP has several advantages for use in lab experiments. Firstly, TMAP is relatively easy to synthesize and purify, making it readily available for use in various applications. Secondly, TMAP exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to the use of TMAP in lab experiments. Firstly, TMAP has limited solubility in water, which can make it difficult to work with in certain applications. Secondly, TMAP can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of TMAP. Firstly, the mechanism of action of TMAP needs to be further elucidated to fully understand its biological activity. Secondly, the potential applications of TMAP in material science, such as in the design of MOFs, need to be explored further. Thirdly, the use of TMAP as a fluorescent probe for the detection of metal ions needs to be optimized for greater sensitivity and selectivity. Finally, the potential use of TMAP as a therapeutic agent for various diseases needs to be further investigated in preclinical and clinical studies.
Conclusion:
In conclusion, TMAP is a versatile compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. TMAP exhibits a range of biological activities, including antibacterial, antifungal, antitumor, and antioxidant activities. TMAP has several advantages for use in lab experiments, but also has limitations that need to be taken into consideration. Further research is needed to fully understand the mechanism of action of TMAP and to explore its potential applications in various fields.
Synthesemethoden
TMAP can be synthesized by the condensation reaction of 2-aminophenol and 2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesized TMAP can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
TMAP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, TMAP has been shown to exhibit antibacterial, antifungal, and antitumor activities. TMAP has also been used as a ligand for metal ions, which can be used in the design of metal-organic frameworks (MOFs) for gas storage and separation. In analytical chemistry, TMAP has been used as a fluorescent probe for the detection of metal ions in solution.
Eigenschaften
CAS-Nummer |
1435-04-7 |
|---|---|
Produktname |
2-[(2-Thienylmethylene)amino]phenol |
Molekularformel |
C11H9NOS |
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
2-(thiophen-2-ylmethylideneamino)phenol |
InChI |
InChI=1S/C11H9NOS/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h1-8,13H |
InChI-Schlüssel |
IHDRGBZVVCOUIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=CC2=CC=CS2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)N=CC2=CC=CS2)O |
Andere CAS-Nummern |
1435-04-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)


![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)
![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)

![N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide](/img/structure/B185566.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B185567.png)


![N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185573.png)

